![molecular formula C23H23N3O2S B4654794 N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4654794.png)
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide
Descripción general
Descripción
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide, commonly known as PAC-1, is a small molecule that has shown potential as an anticancer agent. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action and potential applications in cancer therapy.
Mecanismo De Acción
The exact mechanism of action of PAC-1 is not fully understood, but it is believed to act by binding to a protein called procaspase-3, which is involved in the initiation of apoptosis. PAC-1 induces a conformational change in procaspase-3, leading to its activation and subsequent initiation of the apoptotic pathway.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death. PAC-1 has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PAC-1 in lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a useful tool for investigating the mechanisms of apoptosis and for testing the efficacy of other anticancer agents. However, one limitation of using PAC-1 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on PAC-1. One area of interest is the development of more soluble analogs of PAC-1 that can be more easily administered in vivo. Another area of interest is the investigation of PAC-1 in combination with other anticancer agents, such as immune checkpoint inhibitors. Finally, there is interest in investigating the potential of PAC-1 as a treatment for other diseases, such as neurodegenerative diseases.
Aplicaciones Científicas De Investigación
PAC-1 has been shown to be effective in inducing apoptosis, or programmed cell death, in cancer cells. It has been tested in a variety of cancer cell lines, including lung, breast, and colon cancer cells, and has shown promising results in preclinical studies. PAC-1 has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N-[[3-(pentanoylamino)phenyl]carbamothioyl]naphthalene-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-2-3-14-21(27)24-17-10-7-11-18(15-17)25-23(29)26-22(28)20-13-6-9-16-8-4-5-12-19(16)20/h4-13,15H,2-3,14H2,1H3,(H,24,27)(H2,25,26,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWRCTNGZYNZSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(pentanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.